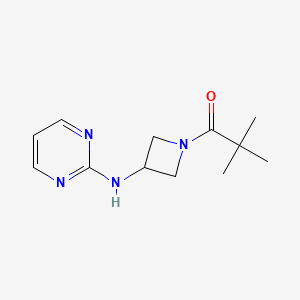

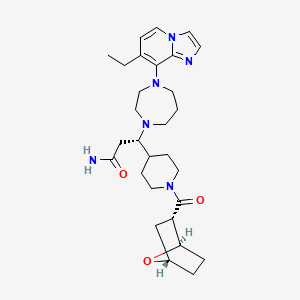

![molecular formula C7H10O B2682602 5-Oxaspiro[3.4]oct-7-ene CAS No. 2361969-73-3](/img/structure/B2682602.png)

5-Oxaspiro[3.4]oct-7-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical form of a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is liquid . Its molecular weight is 168.19 .Scientific Research Applications

Synthesis and Drug Discovery

- 5-Oxaspiro[3.4]oct-7-ene derivatives, particularly thia/oxa-azaspiro[3.4]octanes, are synthesized for potential use in drug discovery. These novel spirocycles are structurally diverse modules that offer multifunctionality in the development of new drugs (Li, Rogers-Evans, & Carreira, 2013).

Peptide Synthesis

- Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, derived from 5-Oxaspiro[3.4]oct-7-ene, have been utilized in peptide synthesis. They act as novel dipeptide synthons for constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Ethers Synthesis

- Spirocyclic ethers like 1-oxaspiro[4.5]dec-6-ene and 1-oxaspiro[5.5]undec-7-ene, related to 5-Oxaspiro[3.4]oct-7-ene, have been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations. This method has been applied to the total synthesis of theaspirane and theaspirone (Young, Jung, & Cheng, 2000).

Heterobicyclic Compounds Development

- Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic compounds, including oxaspiro[5.4]decene and oxaspiro[5.5]undecene, which are structurally related to 5-Oxaspiro[3.4]oct-7-ene. This method is efficient for the diastereospecific synthesis of heterobicyclic compounds (Zhang & Kozmin, 2005).

Enzymatic Detoxification Studies

- The 1-oxaspiro[2.5]octane moiety, related to 5-Oxaspiro[3.4]oct-7-ene, has been studied for its reactivity with yeast epoxide hydrolase. The enzyme shows a preference for O-axial C3 epimers, illustrating its potential in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Cyclooxygenase Inhibition

- Compounds structurally related to 5-Oxaspiro[3.4]oct-7-ene, such as diarylspiro[3.4]oct-enes, have been synthesized and shown to be potent inhibitors of inducible cyclooxygenase (COX-2), with potential applications in anti-inflammatory treatments (Reitz et al., 1995).

Fungicidal Activity

- Certain derivatives of 1-oxaspiro[4.5]dec/non-3-en-3-yl, related to 5-Oxaspiro[3.4]oct-7-ene, have demonstrated significant fungicidal activities against plant pathogens, offering a potential avenue for agricultural pest control (Tang, Guan, Zhao, Jiang, Wang, & Zhou, 2017).

Crystal Structure Analysis

- Crystal structure analysis of compounds derived from 1-oxaspiro[4.5]dec-3-en-4-one, which is structurally similar to 5-Oxaspiro[3.4]oct-7-ene, has been conducted to understand their molecular configuration, aiding in the development of more effective chemical compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Safety and Hazards

properties

IUPAC Name |

5-oxaspiro[3.4]oct-7-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNYTPUMLGKPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C=CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[3.4]oct-7-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)

![Ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2682533.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2682539.png)

![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2682541.png)